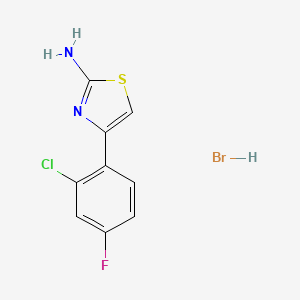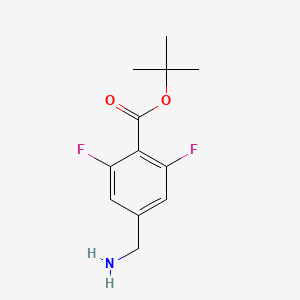
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate, also known as DBA-NH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a building block for drug discovery.
科学的研究の応用
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been used as a building block for the synthesis of various biologically active compounds. For instance, it has been used to synthesize inhibitors of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has also been employed in the synthesis of inhibitors of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been used to synthesize potent inhibitors of the hepatitis C virus.
作用機序
The mechanism of action of Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate is not well understood. However, it is believed to act as a covalent modifier of proteins, thereby inhibiting their activity. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to inhibit the activity of protein tyrosine phosphatases and histone deacetylases, which are known to be involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against various enzymes, including protein tyrosine phosphatases and histone deacetylases. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can ultimately affect cellular processes such as proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
One advantage of using Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate in lab experiments is its ease of synthesis. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate can be synthesized in two steps from commercially available starting materials. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against various enzymes, making it a useful tool for studying the role of these enzymes in cellular processes. However, one limitation of using Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate is its potential toxicity. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate in scientific research. One potential application is in the development of novel therapies for cancer. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against histone deacetylases, which are known to play a role in the development of various types of cancer. Therefore, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new cancer therapies. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new antiviral therapies. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against the hepatitis C virus, which is a major cause of liver disease worldwide. Therefore, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new therapies for this disease.
合成法
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate can be synthesized through a two-step reaction process. The first step involves the reaction of tert-butyl 4-formyl-2,6-difluorobenzoate with paraformaldehyde in the presence of ammonium formate as a catalyst. The resulting intermediate is then reacted with ammonia in methanol to yield Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate as a white crystalline solid.
特性
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)10-8(13)4-7(6-15)5-9(10)14/h4-5H,6,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBNWQYNYKOUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1F)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2796034.png)
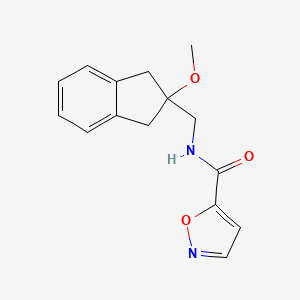
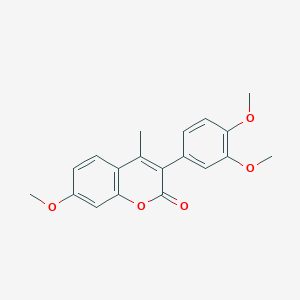

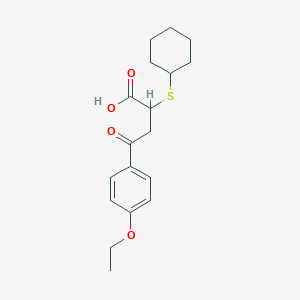
![5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2796042.png)

![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2796047.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine](/img/structure/B2796048.png)
![(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2796050.png)

![N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide](/img/structure/B2796056.png)
